Boc-Phe-Ser-Arg-AMC.AcOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

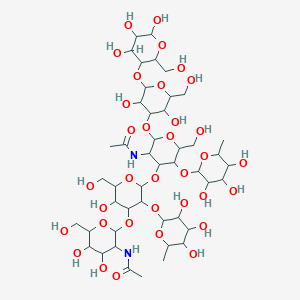

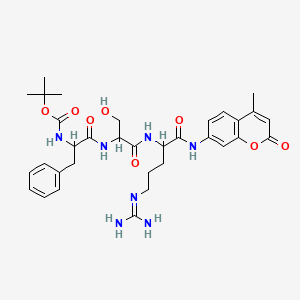

Boc-Phe-Ser-Arg-AMC.AcOH, also known as tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, is a synthetic peptide substrate. It is commonly used in biochemical assays to study protease activity, particularly in the context of coagulation and other proteolytic processes. The compound is characterized by its fluorogenic properties, which allow for the detection and quantification of enzymatic activity through fluorescence measurements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Ser-Arg-AMC.AcOH typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA). The crude peptide is then purified by high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for the efficient purification of the peptide, meeting the stringent quality standards required for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Ser-Arg-AMC.AcOH undergoes several types of chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the release of the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with TFA.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Hydrolysis: Proteases such as trypsin, chymotrypsin, or specific coagulation factors are used to hydrolyze the peptide bond.

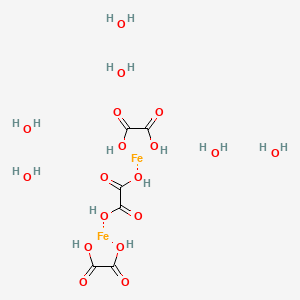

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reduction: Reducing agents such as dithiothreitol (DTT) can be employed for reduction reactions.

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized in various biochemical assays to monitor protease activity.

Scientific Research Applications

Boc-Phe-Ser-Arg-AMC.AcOH has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzymatic assays to study the activity of proteases, including those involved in blood coagulation and fibrinolysis.

Molecular Biology: The compound is employed in the investigation of proteolytic pathways and the identification of protease inhibitors.

Medicine: It is used in diagnostic assays to detect and quantify protease activity in clinical samples, aiding in the diagnosis of various diseases.

Industry: The compound is utilized in the development of pharmaceuticals and therapeutic agents targeting proteolytic enzymes.

Mechanism of Action

The mechanism of action of Boc-Phe-Ser-Arg-AMC.AcOH involves its hydrolysis by specific proteases. Upon cleavage of the peptide bond, the AMC moiety is released, resulting in an increase in fluorescence. This fluorescence can be measured to quantify the enzymatic activity. The molecular targets of the compound are the active sites of proteases, where it binds and undergoes hydrolysis.

Comparison with Similar Compounds

Boc-Phe-Ser-Arg-AMC.AcOH can be compared with other fluorogenic peptide substrates, such as:

Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate used to study protease activity, particularly in the context of coagulation.

Z-Gly-Gly-Arg-AMC: A substrate used in assays for trypsin-like proteases.

Suc-Ala-Ala-Pro-Phe-AMC: A substrate for chymotrypsin-like proteases.

The uniqueness of this compound lies in its specific sequence, which makes it a preferred substrate for certain proteases, such as coagulation factor XIa. This specificity allows for more accurate and targeted studies of protease activity in various biological and clinical contexts.

Properties

IUPAC Name |

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJMNJZJBEYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

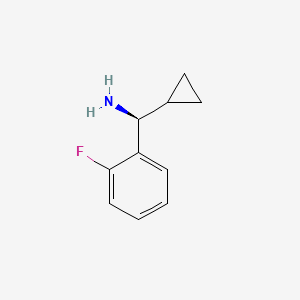

![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)

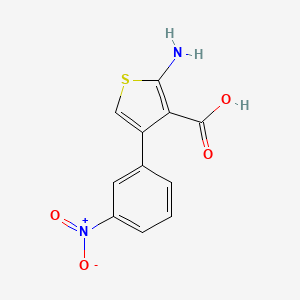

![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)